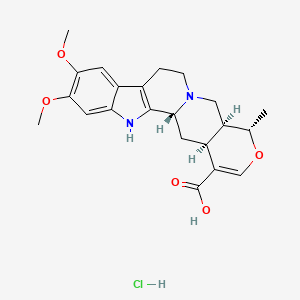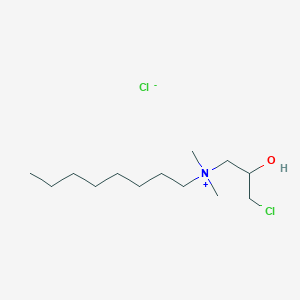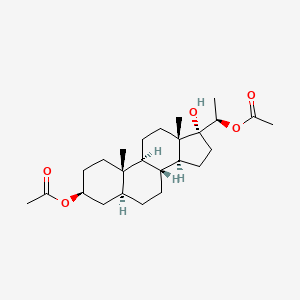
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate is a steroid derivative with a molecular formula of C25H40O5 and a molecular weight of 420.58 . This compound is a derivative of allopregnane, a type of steroid that is naturally found in the human body. It is characterized by the presence of three hydroxyl groups at positions 3beta, 17alpha, and 20beta, which are acetylated to form the diacetate derivative .
Métodos De Preparación
The synthesis of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be achieved through several synthetic routes. One common method involves the acetylation of Allopregnane-3beta,17alpha,20beta-triol. This process typically uses acetic anhydride in the presence of a base such as pyridine to form the diacetate derivative . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization from solvents like pentane .
Análisis De Reacciones Químicas
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives.
Biology: This compound is studied for its potential role in modulating biological processes, such as hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the endocrine system.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets and pathways involved include the glucocorticoid receptor and the mineralocorticoid receptor, which play key roles in regulating various physiological processes .
Comparación Con Compuestos Similares
Allopregnane-3beta,17alpha,20beta-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: The non-acetylated form of the compound.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Another steroid derivative with different functional groups.
5alpha-Pregnane-3beta,20beta-diol: A related compound with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
6170-18-9 |
|---|---|
Fórmula molecular |
C25H40O5 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22+,23+,24+,25+/m1/s1 |
Clave InChI |
COXXOOWTEWCQRW-OQRGXACUSA-N |
SMILES isomérico |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


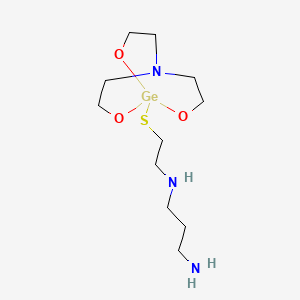
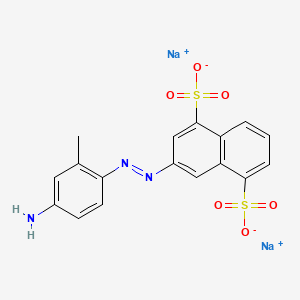
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
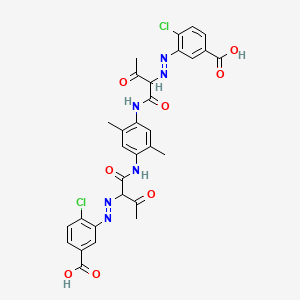


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
